1-Bromo-2-methoxyethane

Description

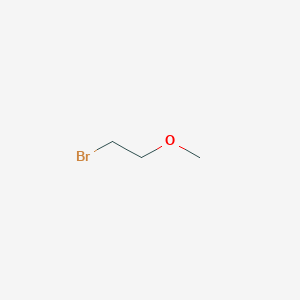

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUPZGFPHUVJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064385 | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromoethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6482-24-2 | |

| Record name | Bromoethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006482242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMC9NTS6GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-bromo-2-methoxyethane (CAS No. 6482-24-2), a versatile reagent frequently employed in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document is intended to serve as a valuable resource for researchers and professionals by consolidating essential physical data, outlining standard experimental methodologies, and illustrating the relationships between the compound's structure and its characteristics.

Core Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid.[1][2][3] Its utility as a synthetic intermediate is underscored by its distinct physical characteristics, which are summarized below.

Quantitative Physical Properties

The following table provides a summary of the key quantitative physical properties of this compound, compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C₃H₇BrO | |

| Molecular Weight | 138.99 g/mol | |

| Density | 1.479 g/mL | at 25 °C[1][4][5][6] |

| 1.424 g/cm³ | [2] | |

| 1.460 g/mL | [7] | |

| Boiling Point | 40-41 °C | at 66 mmHg[1][3][4][5] |

| 106.8 °C | at 760 mmHg[2] | |

| Melting Point | Not Available | [1] |

| Refractive Index | 1.447 | at 20 °C (n20/D)[1][2][4][5] |

| 1.448 | [7] | |

| 1.434 | ||

| Flash Point | 83 °F (28.3 °C) | [1][2][4][5] |

| Vapor Pressure | 32.5 mmHg | at 25 °C[1][2] |

| Water Solubility | 14.4 g/L | at 25 °C[1][3][4][8] |

Experimental Protocols

While the cited sources provide the physical properties of this compound, they do not detail the specific experimental protocols used for their determination. However, standardized methodologies are typically employed for the measurement of these properties. The following are general descriptions of such standard procedures.

Density Measurement: The density of a liquid is commonly determined using a pycnometer or a digital density meter. The pycnometer is a flask with a known volume that is weighed empty, then filled with the substance and weighed again. The density is calculated from the mass of the substance and the known volume. Digital density meters measure the oscillation frequency of a U-shaped tube filled with the sample, from which the density is calculated.

Boiling Point Determination: The boiling point is typically measured by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded as the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus.

Refractive Index Measurement: The refractive index is determined using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument, and light is passed through it. The angle of refraction is measured, and the refractive index is read directly from the instrument's scale. The temperature is controlled, as the refractive index is temperature-dependent.

Flash Point Determination: The flash point is measured using either an open-cup or a closed-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the substance will ignite.

Solubility Measurement: The solubility of a substance in a solvent (e.g., water) is determined by adding a known amount of the solute to a known amount of the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute is then measured using an appropriate analytical technique, such as spectroscopy or chromatography.

Visualizations

Relationship Between Molecular Structure and Physical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its key physical properties. The presence of the electronegative bromine and oxygen atoms, along with the alkyl chain, influences its polarity, boiling point, and solubility.

General Experimental Workflow for a Substitution Reaction

This compound is a common starting material for nucleophilic substitution reactions. The diagram below outlines a general experimental workflow for such a reaction.

References

- 1. lookchem.com [lookchem.com]

- 2. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]

- 3. This compound CAS#: 6482-24-2 [m.chemicalbook.com]

- 4. This compound | 6482-24-2 [chemicalbook.com]

- 5. 6482-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [stenutz.eu]

- 8. Page loading... [guidechem.com]

An In-Depth Technical Guide to 1-Bromo-2-methoxyethane (CAS: 6482-24-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxyethane, a versatile bifunctional reagent widely utilized in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, applications in drug discovery, and safety information.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid.[1] Key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 6482-24-2 | [2] |

| Molecular Formula | C₃H₇BrO | [3] |

| Molecular Weight | 138.99 g/mol | [3] |

| Boiling Point | 106.8 °C at 760 mmHg | [2] |

| Melting Point | Not available | - |

| Density | 1.479 g/mL at 25 °C | [3] |

| Solubility in Water | Soluble | [2] |

| Refractive Index (n²⁰/D) | 1.447 | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks and Assignments | Reference(s) |

| ¹H NMR (Proton) | δ (ppm): ~3.65 (t, 2H, -CH₂-O), ~3.45 (t, 2H, -CH₂-Br), ~3.35 (s, 3H, -O-CH₃) | Estimated from typical chemical shifts[4][5] |

| ¹³C NMR (Carbon) | δ (ppm): ~70 (-CH₂-O), ~59 (-O-CH₃), ~33 (-CH₂-Br) | Estimated from typical chemical shifts[6][7] |

| Infrared (IR) | (cm⁻¹) 2930, 2870 (C-H stretch, aliphatic), 1120 (C-O-C stretch, ether), 650 (C-Br stretch) | [8][9] |

| Mass Spectrometry (MS) | m/z: 138/140 ([M]⁺, due to ⁷⁹Br/⁸¹Br isotopes), 93/95 ([M-CH₂O]⁺), 59 ([CH₃OCH₂]⁺), 45 ([CH₃O]⁺) | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the synthesis of the EGFR inhibitor, Erlotinib, are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the Williamson ether synthesis, which can be adapted for the preparation of this compound from sodium methoxide and 1,2-dibromoethane.

Materials:

-

Sodium methoxide (CH₃ONa)

-

1,2-dibromoethane (BrCH₂CH₂Br)

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (1.0 equivalent) in anhydrous DMF.

-

To the stirred solution, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by fractional distillation to yield pure this compound.

Role in the Synthesis of Erlotinib

This compound serves as a key alkylating agent in the synthesis of the anti-cancer drug Erlotinib. It is used to introduce the two 2-methoxyethoxy side chains that are crucial for the drug's activity and pharmacokinetic profile.

General Protocol for the O-alkylation Step in Erlotinib Synthesis: This protocol is adapted from published syntheses of Erlotinib and its derivatives.

Materials:

-

A suitable quinazolinone precursor (e.g., a dihydroxy-substituted quinazolinone)

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous dimethylformamide (DMF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask containing the quinazolinone precursor (1.0 equivalent) and potassium carbonate (2.2 equivalents) is added anhydrous DMF.

-

The mixture is stirred at room temperature under an inert atmosphere.

-

This compound (2.2 equivalents) is added to the suspension.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and maintained for several hours, with reaction progress monitored by TLC.

-

After completion, the reaction is worked up by cooling, filtering the inorganic salts, and removing the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield the desired bis(2-methoxyethoxy)-substituted quinazolinone intermediate.

Applications in Drug Development

This compound is a valuable building block in drug discovery and development, primarily due to its ability to introduce the 2-methoxyethyl moiety into molecules. This functional group can significantly influence the pharmacokinetic properties of a drug candidate.

The incorporation of 2'-O-(2-methoxyethyl) modifications in antisense oligonucleotides has been shown to enhance their resistance to nuclease metabolism, a critical factor for their in vivo stability and efficacy. While not directly altering plasma pharmacokinetics in some cases, this modification, when combined with a phosphodiester backbone, can lead to more rapid plasma clearance and excretion, primarily through the kidneys. This suggests that the 2-methoxyethyl group can be used to modulate the distribution and elimination profile of drug candidates.

Safety and Toxicity

This compound is a flammable liquid and is toxic if swallowed. It can cause skin and eye irritation and may cause respiratory irritation.[11] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.

Table 3: Hazard Information

| Hazard | Description | Reference(s) |

| GHS Hazard Statements | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Acute Toxicity (Oral) | LD50 (rat): Data for the closely related 1-bromo-2-chloroethane is 64 mg/kg. Specific data for this compound is not readily available. |

Conclusion

This compound is a versatile and important reagent in organic synthesis, with notable applications in the pharmaceutical industry. Its utility in introducing the 2-methoxyethyl group allows for the modulation of physicochemical and pharmacokinetic properties of drug candidates. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective and safe use of this compound in their research and development endeavors.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. This compound | 6482-24-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. compoundchem.com [compoundchem.com]

- 5. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. In Williamson's synthesis, methoxyethane is prepared by [allen.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Explain the preparation of methoxyethane by Willamson’s synthesis. Give e.. [askfilo.com]

1-Bromo-2-methoxyethane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of 1-Bromo-2-methoxyethane, a key reagent in organic synthesis.

Core Molecular Data

This compound, also known as 2-bromoethyl methyl ether, is an alkyl halide instrumental in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] Its chemical structure facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1]

The empirical and molecular formula for this compound is C₃H₇BrO.[1][2][3][4][5][6][7] Its molecular weight is approximately 138.99 g/mol .[1][2][5][6][7]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₇BrO | [1][2][3][5][6][7] |

| Molecular Weight | 138.99 g/mol | [2][5][6][7] |

| Alternate Molecular Weight | 138.992 g/mol | [3][8] |

| Density | 1.479 g/mL at 25 °C | [1][6] |

| Boiling Point | 40-41 °C at 66 mmHg | [2][6] |

| Flash Point | 83 °F (28.3 °C) | [6][8] |

| Refractive Index | n20/D 1.447 | [6][8] |

Molecular Structure

The structural formula of this compound consists of a two-carbon ethane backbone, with a bromine atom attached to the first carbon and a methoxy group (-OCH₃) attached to the second.

Figure 1. Molecular structure of this compound.

Experimental Protocols

No detailed experimental protocols were found in the provided search results. However, this compound is noted as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.[5][6][8] The kinetics of its reaction with potassium iodide in acetone have also been investigated.[5][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. getchem.com [getchem.com]

- 3. This compound | CAS 6482-24-2 [matrix-fine-chemicals.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 6482-24-2 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]

An In-depth Technical Guide on the Reactivity and Mechanism of 1-Bromo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methoxyethane is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of the 2-methoxyethyl moiety. Its reactivity is primarily governed by the interplay of nucleophilic substitution and elimination pathways, with the potential for neighboring group participation by the methoxy group influencing reaction rates and mechanisms. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its reaction mechanisms, quantitative kinetic data, and established experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Reactivity Profile

This compound, a primary alkyl halide, predominantly undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1] However, under appropriate conditions, it can also participate in E2 (Elimination Bimolecular) reactions. The presence of the methoxy group at the β-position introduces the possibility of Neighboring Group Participation (NGP) , also known as anchimeric assistance, which can significantly impact the reaction kinetics and stereochemistry.[2][3]

Nucleophilic Substitution (SN2) Reactions

The SN2 reaction of this compound involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group. This process results in an inversion of stereochemistry at the reaction center.[1]

A notable example of an SN2 reaction involving this compound is the Finkelstein reaction, where it reacts with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in an acetone solvent. The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone have been investigated.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form the corresponding alkene, methoxyethene (methyl vinyl ether).[4] This reaction is a concerted process where the base abstracts a proton from the carbon atom adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion. The use of bulky bases, such as potassium tert-butoxide, favors the E2 pathway over the competing SN2 reaction.[5][6]

Neighboring Group Participation (NGP)

The lone pair of electrons on the oxygen atom of the methoxy group in this compound can act as an internal nucleophile. This participation can lead to the formation of a cyclic oxonium ion intermediate, which can accelerate the rate of reaction compared to a similar primary alkyl halide without the participating group.[2][3] This anchimeric assistance is particularly relevant in solvolysis reactions or when external nucleophiles are weak. The formation of a five-membered ring intermediate through NGP is generally kinetically favorable.[7]

Quantitative Reactivity Data

Quantitative data on the reactivity of this compound is crucial for predicting reaction outcomes and optimizing synthetic procedures.

Table 1: Kinetic Data for the Reaction of this compound with Potassium Iodide in Acetone

| Temperature (°C) | Rate Constant (k) | Activation Parameters | Reference |

| 15 | Data not available in snippet | Data not available in snippet | |

| 25 | Data not available in snippet | Data not available in snippet |

Note: While the investigation of the kinetics of this reaction has been reported, the specific rate constants and activation parameters were not available in the searched literature snippets. Further investigation of the primary literature is required to populate this table.

Table 2: Factors Influencing the SN2 vs. E2 Product Ratio

| Factor | Condition Favoring SN2 | Condition Favoring E2 |

| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) | Solvents that favor the base strength |

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

SN2 Reaction Pathway

Caption: The concerted SN2 mechanism of this compound.

E2 Reaction Pathway

Caption: The concerted E2 elimination mechanism of this compound.

Neighboring Group Participation (NGP) Pathway

Caption: Mechanism of Neighboring Group Participation by the methoxy group.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound, adapted from established procedures for similar alkyl halides.

Protocol for SN2 Reaction: Synthesis of 2-Iodo-1-methoxyethane

Objective: To synthesize 2-iodo-1-methoxyethane from this compound via an SN2 reaction with sodium iodide in acetone.

Materials:

-

This compound

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Dichloromethane (or diethyl ether)

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux. A white precipitate of sodium bromide should form as the reaction proceeds.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and remove the precipitated sodium bromide by vacuum filtration.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium thiosulfate (to remove any traces of iodine), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-iodo-1-methoxyethane.

-

The product can be further purified by distillation if necessary.

Protocol for E2 Reaction: Synthesis of Methoxyethene

Objective: To synthesize methoxyethene from this compound via an E2 elimination reaction using potassium tert-butoxide.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol (or another suitable aprotic solvent like THF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Distillation apparatus

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add potassium tert-butoxide (1.1 - 1.5 equivalents) and anhydrous tert-butanol.

-

Stir the mixture to form a solution or a fine suspension.

-

Add this compound (1.0 equivalent) dropwise to the stirred mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux.

-

The product, methoxyethene, is a low-boiling gas (boiling point: 6 °C).[4] It can be collected by passing the vapor from the reaction through a cold trap or by careful distillation into a cooled receiving flask.

-

Monitor the reaction progress by observing the cessation of gas evolution or by GC analysis of the reaction mixture.

-

Upon completion, the collected methoxyethene can be used directly or stored under appropriate conditions.

Experimental Workflow Visualization

Caption: General experimental workflows for SN2 and E2 reactions.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile. Its propensity to undergo SN2 reactions with a variety of nucleophiles makes it a valuable reagent for introducing the 2-methoxyethyl group in the synthesis of pharmaceuticals and other fine chemicals. The competing E2 elimination pathway, favored by strong, bulky bases, provides a route to methoxyethene. While the potential for anchimeric assistance from the methoxy group exists, further quantitative studies are needed to fully elucidate its impact on reaction rates and mechanisms in solution. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the effective utilization of this compound in research and development.

References

- 1. prepchem.com [prepchem.com]

- 2. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Methyl vinyl ether - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. Solved 1.) What is the major elimination product when | Chegg.com [chegg.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Bromo-2-methoxyethane (CAS No. 6482-24-2). Understanding the stability profile of this haloalkane ether is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other specialty chemicals, ensuring the integrity of experimental outcomes and the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling and storage considerations.

| Property | Value |

| Molecular Formula | C₃H₇BrO |

| Molecular Weight | 138.99 g/mol |

| Appearance | Clear colorless to yellow liquid.[1][2] |

| Boiling Point | 40-41 °C at 66 mmHg |

| Density | 1.479 g/mL at 25 °C |

| Solubility in Water | 14.4 g/L at 25 °C |

| Flash Point | 28 °C (82.4 °F) - closed cup |

| Refractive Index | n20/D 1.447 |

Stability Profile

This compound, as a haloalkane and an ether, is susceptible to degradation through several pathways. The primary routes of decomposition are hydrolysis, photodegradation, and peroxide formation.

Hydrolytic Stability

Photostability

Exposure to ultraviolet (UV) radiation can induce the homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a cascade of secondary reactions.[7] While a specific study on the photodegradation of this compound was not found, studies on other bromo-organic compounds demonstrate that photolysis can be a significant degradation pathway.[8] Therefore, it is crucial to protect the compound from light to maintain its purity and prevent the formation of unknown impurities.

Peroxide Formation

A significant and often overlooked hazard associated with ethers is the formation of explosive peroxides upon exposure to atmospheric oxygen.[9][10][11] This process, known as autoxidation, is a radical-chain reaction that can be initiated by light, heat, and the presence of contaminants.[9][11] this compound is classified as a potential peroxide-forming chemical.[3] The accumulation of peroxides can lead to violent explosions, especially upon heating or concentration.[9][11] Therefore, stringent precautions must be taken to exclude air from storage containers.

Recommended Storage Conditions

To ensure the long-term stability and safety of this compound, the following storage conditions are mandatory.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration).[9] | To minimize thermal decomposition and slow down the rate of potential degradation reactions, including peroxide formation. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon). | To prevent contact with oxygen and subsequent peroxide formation.[8] |

| Light | Protect from light; store in amber or opaque containers.[8] | To prevent photodegradation. |

| Container | Tightly sealed, appropriate glass containers. | To prevent evaporation and exposure to air and moisture. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To avoid vigorous and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted to establish its shelf-life and re-test period under specified storage conditions. The following protocols are proposed based on general guidelines for stability testing of chemicals.[12][13][14]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. Gas chromatography (GC) with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS) is a suitable technique for separating and quantifying this compound and its potential degradation products.[15]

4.1.1. Proposed GC Method Parameters:

-

Column: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[12]

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C (FID) or as per MS requirements.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes. This program should be optimized to achieve good resolution between the parent compound and any degradation products.

-

Injection Volume: 1 µL.

-

Sample Preparation: Samples should be accurately diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.[15]

Forced Degradation Studies

Forced degradation (or stress testing) should be performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[16]

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. |

| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Heat the neat compound at 60°C for 48 hours in a sealed vial. |

| Photodegradation | Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16][17] A dark control sample should be stored under the same conditions but protected from light.[15] |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies should be conducted on at least one batch of this compound packaged in the proposed storage container.[18]

| Study Type | Storage Conditions | Testing Frequency |

| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, and 36 months |

| Accelerated | 25°C / 60% RH | 0, 3, and 6 months |

At each time point, samples should be analyzed for appearance, purity (assay), and the presence of degradation products using the validated stability-indicating GC method.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its integrity and ensure safety. The primary stability concerns are hydrolysis, photodegradation, and, most critically, peroxide formation. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—is essential. For drug development and other critical applications, a comprehensive stability study, including the development of a stability-indicating analytical method and forced degradation studies, is strongly recommended to establish a reliable shelf-life and ensure the quality of the material.

References

- 1. thestudentroom.co.uk [thestudentroom.co.uk]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. scribd.com [scribd.com]

- 4. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 9. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 10. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. louisville.edu [louisville.edu]

- 12. Accelerated stability testing | PDF [slideshare.net]

- 13. books.rsc.org [books.rsc.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. q1scientific.com [q1scientific.com]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-2-methoxyethane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-methoxyethane

This guide provides comprehensive safety, handling, and emergency protocols for this compound (CAS No. 6482-24-2), intended for researchers, scientists, and professionals in drug development. This compound, also known as 2-bromoethyl methyl ether, is a versatile alkylating agent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Due to its hazardous properties, strict adherence to safety procedures is mandatory.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] It is a flammable liquid and vapor that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[7]

Table 1: GHS Hazard and Precautionary Statements

| Code | Description | Citations |

|---|---|---|

| Hazard Statements | ||

| H226 | Flammable liquid and vapor. | [5][6][7] |

| H301 | Toxic if swallowed. | [5][6][7] |

| H315 | Causes skin irritation. | [5][6][7] |

| H319 | Causes serious eye irritation. | [5][6][7] |

| H335 | May cause respiratory irritation. | [5][6][7] |

| Precautionary Statements | ||

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [5][8] |

| P233 | Keep container tightly closed. | [5][8] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [6][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [5][6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5][6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| CAS Number | 6482-24-2 | [5][8] |

| Molecular Formula | C3H7BrO | [2][7] |

| Molecular Weight | 138.99 g/mol | [2][7] |

| Appearance | Clear colorless to yellow liquid | [2][6][9] |

| Boiling Point | 40-41 °C @ 66 mmHg | [6][9] |

| Flash Point | 28 °C (83 °F) | [6][9] |

| Density | 1.479 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.447 (lit.) | [6] |

| Storage Temperature | 2-8°C (Refrigerated) |[6][10][11] |

Toxicological Information

Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 3: Acute Toxicity Data

| Route | Species | Value | Citations |

|---|

| Oral | Rat | LD50: > 200 - 400 mg/kg |[5] |

Symptoms of exposure can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[5]

Safe Handling and Storage Protocols

No specific experimental protocols for toxicological studies were found in the provided search results. However, detailed protocols for safe handling, storage, and emergency response are outlined based on safety data sheets.

Handling:

-

Always handle in a well-ventilated area, preferably inside a chemical fume hood.[8][11][12]

-

Wear all required personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a flame-resistant lab coat.[8][11][13]

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[5][11]

-

Use non-sparking tools and explosion-proof equipment.[11][12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5][11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11][12]

-

Store away from incompatible materials, such as strong oxidizing agents and strong bases.[4][11]

-

The storage area should be designated as a flammables area.[4][11]

Personal Protective Equipment (PPE)

A robust PPE regimen is the most critical defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[4][11][13] Standard safety glasses are not sufficient.

-

Skin Protection: Wear a flame-resistant lab coat over full-length clothing.[13] Use chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[12][13]

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood.[12][13] If a fume hood is unavailable or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[13]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

The following diagram outlines the initial response to different types of exposure. Always seek immediate medical attention after providing first aid.[14]

Caption: Workflow for first aid response to this compound exposure.

-

Inhalation: Move the victim to fresh air.[12] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration, but do not use mouth-to-mouth resuscitation.[12][14]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Remove contact lenses if present and easy to do.[5]

-

Ingestion: Do NOT induce vomiting.[12] Clean the mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[12]

Accidental Release (Spill) Measures

A spill of this compound must be managed carefully to prevent fire and exposure.

Caption: Logical workflow for handling a this compound spill.

The procedure involves evacuating the area, removing all ignition sources, and ensuring adequate ventilation.[12] Personnel involved in the cleanup must wear appropriate PPE.[12] The spill should be contained and absorbed with an inert, non-combustible material like sand or vermiculite.[5][13] The collected material must be placed in a sealed container and disposed of as hazardous waste in accordance with local, regional, and national regulations.[4][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][13]

-

Specific Hazards: This substance is a combustible liquid.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode when heated.[4][11] Thermal decomposition can release irritating and toxic gases like carbon monoxide, carbon dioxide, and hydrogen halides.[4][11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Disposal Considerations

Waste generated from this compound, including contaminated materials, must be treated as hazardous waste.[4][13] Disposal must be handled by an approved waste disposal facility and must be in full compliance with all federal, state, and local environmental regulations.[4][13] Do not allow the chemical to enter drains or the environment.[5][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6482-24-2 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]

- 7. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

- 10. 1-溴-2-(2-甲氧基乙氧基)乙烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Synonyms for 1-Bromo-2-methoxyethane (e.g., 2-Bromoethyl methyl ether)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxyethane, a versatile reagent widely utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical synonyms, physical and chemical properties, representative experimental protocols for its synthesis and application, and its role in synthetic workflows.

Chemical Synonyms and Identification

This compound is known by several alternative names in scientific literature and chemical catalogs. Proper identification is crucial for accurate sourcing and application.

| Synonym | Notes |

| 2-Bromoethyl methyl ether | The most common synonym. |

| Methyl 2-bromoethyl ether | Another frequently used name. |

| 2-Methoxyethyl bromide | Emphasizes the functional groups. |

| Ethane, 1-bromo-2-methoxy- | A systematic, IUPAC-style name. |

| β-Methoxyethyl bromide | |

| 2-Bromo-1-methoxyethane | |

| Ether, 2-bromoethyl methyl |

CAS Number: 6482-24-2

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₃H₇BrO | [1] |

| Molecular Weight | 138.99 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 106.8 °C at 760 mmHg | [2] |

| Density | 1.479 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.447 | [2] |

| Flash Point | 28.3 °C | [2] |

| Solubility | Soluble in water (14.4 g/L at 25°C) and many organic solvents. |

Experimental Protocols

This compound is a valuable alkylating agent, primarily used to introduce the 2-methoxyethyl group into molecules.[3] Below are representative experimental protocols for its synthesis and a common application in Williamson ether synthesis.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from the synthesis of a similar bromo ether and represents a general method for the preparation of this compound from the corresponding alcohol.

Reaction: 2-Methoxyethanol + PBr₃ → this compound

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and under a nitrogen atmosphere, add 2-methoxyethanol (1.0 mol).

-

Cool the flask in an ice bath with stirring.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Heat the mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

-

Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by fractional distillation.

Application: Williamson Ether Synthesis of 4-(2-Methoxyethoxy)aniline

This protocol describes a typical nucleophilic substitution reaction where this compound is used to alkylate a phenol, in this case, 4-aminophenol, to form an ether. This type of reaction is fundamental in the synthesis of many pharmaceutical intermediates.

Reaction: 4-Aminophenol + this compound → 4-(2-Methoxyethoxy)aniline

Procedure:

-

In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, dissolve 4-aminophenol (0.5 mol) in 200 mL of a suitable solvent such as acetone or acetonitrile.

-

Add anhydrous potassium carbonate (K₂CO₃) (1.5 mol) to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Add this compound (0.6 mol) dropwise to the refluxing mixture over 30 minutes.

-

Continue to heat at reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude 4-(2-methoxyethoxy)aniline by column chromatography on silica gel or by recrystallization.

Synthetic Workflow in Drug Development

This compound serves as a key building block in multi-step syntheses of active pharmaceutical ingredients (APIs).[3] The introduction of the 2-methoxyethyl group can modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.[3] The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate using this compound.

Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate.

This workflow highlights the logical progression from starting materials to the final, purified product. This compound is a critical component in the central alkylation step, which is followed by a series of standard organic chemistry workup and purification procedures to isolate the desired intermediate for subsequent steps in a drug development pipeline.

References

An In-depth Technical Guide to the Chemical Compatibility of 1-Bromo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of 1-Bromo-2-methoxyethane, a versatile reagent and intermediate in organic synthesis. Understanding its interactions with various materials is crucial for ensuring experimental success, safety, and the integrity of synthesized products. This document outlines its known reactivity, provides guidance on material selection, and details experimental protocols for compatibility testing.

Chemical Properties and Reactivity Profile

This compound (CAS No. 6482-24-2) is a colorless to light yellow liquid with a molecular formula of C₃H₇BrO.[1] Its structure, containing both a reactive bromine atom and a methoxy group, makes it a valuable alkylating agent, capable of participating in a variety of chemical transformations. The primary mode of reaction for this compound is nucleophilic substitution, particularly through an S(_N)2 mechanism, where the bromide ion serves as an effective leaving group.[2][3][4]

Material Compatibility

The selection of appropriate storage and handling materials is critical to prevent degradation of this compound and contamination of reactions. The following tables summarize the expected compatibility of this compound with a range of common laboratory materials. The ratings are based on the general chemical resistance of these materials to halogenated organic compounds and ethers.

It is imperative to note that these are general guidelines. For critical applications, it is strongly recommended to perform specific compatibility testing under the intended conditions of use.

Plastics and Elastomers

| Material | Common Trade Names | Compatibility Rating | Expected Effects & Remarks |

| Polyethylene (PE) | - | Good | Potential for some absorption and swelling, especially with long-term exposure. High-density polyethylene (HDPE) is generally more resistant than low-density polyethylene (LDPE).[5][6][7][8] |

| Polypropylene (PP) | - | Good | Similar to polyethylene, may experience some swelling with prolonged contact. Less resistant than PE to halogenated hydrocarbons.[1][9][10][11][12] |

| Polytetrafluoroethylene | Teflon® | Excellent | Highly inert and resistant to a wide range of organic compounds, including halogenated ethers.[13][14][15][16] |

| Polyvinyl Chloride (PVC) | - | Fair to Poor | Susceptible to plasticizer extraction, softening, and swelling by organic solvents and halogenated compounds.[17][18][19][20] |

| Fluoroelastomer | Viton® | Excellent | Specifically designed for high chemical resistance, including hydrocarbons and many halogenated compounds.[21][22][23][24][25] |

| Polychloroprene | Neoprene® | Fair | May exhibit significant swelling and degradation upon extended exposure to halogenated organic compounds.[26][27] |

Metals

| Material | Grade/Type | Compatibility Rating | Expected Effects & Remarks |

| Stainless Steel | 304, 316 | Good to Excellent | Generally resistant to organic halides. Grade 316 offers superior resistance to pitting and crevice corrosion compared to 304. Halide ions, in general, can promote localized corrosion.[28][29][30][31] |

| Aluminum | - | Fair to Poor | Can be susceptible to corrosion by halogenated hydrocarbons, especially in the presence of moisture which can lead to the formation of hydrohalic acids. |

| Carbon Steel | - | Poor | Prone to corrosion from halogenated organic compounds, particularly in the presence of water. |

Solvent Miscibility

This compound is generally soluble in a range of common organic solvents. The following table provides an estimated miscibility profile.

| Solvent | Miscibility |

| Methanol | Miscible |

| Ethanol | Miscible |

| Acetone | Miscible |

| Dichloromethane | Miscible |

| Ethyl Acetate | Miscible |

| Toluene | Miscible |

| Hexane | Likely Miscible |

| Water | Slightly Soluble |

Potential Degradation Pathways

The stability of this compound can be compromised under certain conditions, leading to degradation. Understanding these pathways is essential for predicting and preventing unwanted side reactions.

Nucleophilic Substitution

As a primary alkyl halide, this compound is susceptible to S(_N)2 reactions with a variety of nucleophiles. A common example is hydrolysis in the presence of a strong base, such as sodium hydroxide, to yield 2-methoxyethanol.

Caption: S(_N)2 reaction of this compound.

Elimination Reaction

In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of methoxyethene and hydrogen bromide.

Caption: E2 elimination of this compound.

Autoxidation

Similar to other ethers, this compound can undergo autoxidation upon prolonged exposure to air and light, forming potentially explosive peroxides. This is a radical chain reaction.

Caption: Autoxidation radical chain mechanism.

Experimental Protocols for Compatibility Testing

For applications where the chemical compatibility of this compound is critical, direct testing is recommended. The following are summaries of standard methodologies.

Testing of Plastics and Elastomers (Based on ASTM D543)

This protocol outlines a procedure for evaluating the resistance of plastics and elastomers to this compound.

-

Specimen Preparation: Prepare standardized test specimens of the material to be evaluated (e.g., tensile bars, disks).

-

Initial Measurements: Accurately measure and record the initial weight, dimensions, and relevant mechanical properties (e.g., tensile strength, hardness) of the specimens.

-

Immersion: Immerse the specimens in this compound in a sealed container at a specified temperature (e.g., ambient or application-specific temperature). Ensure the specimens are fully submerged.

-

Exposure Period: Maintain the immersion for a predetermined period (e.g., 24 hours, 7 days, or longer, depending on the application).

-

Post-Exposure Analysis:

-

Remove the specimens from the chemical.

-

Gently blot dry and re-weigh immediately to determine any change in mass.

-

Re-measure dimensions to assess swelling or shrinkage.

-

Visually inspect for any changes in appearance, such as discoloration, crazing, or degradation.

-

Conduct mechanical property testing and compare the results to the initial measurements.

-

-

Data Reporting: Report the percentage change in weight, dimensions, and mechanical properties.

Caption: Plastic and elastomer compatibility testing workflow.

Corrosion Testing of Metals (Based on NACE TM0169 / ASTM G31)

This protocol provides a framework for assessing the corrosion of metals in this compound.

-

Coupon Preparation: Prepare metal coupons of a standard size and surface finish.

-

Initial Preparation: Degrease, clean, and accurately weigh the coupons.

-

Immersion: Suspend the coupons in this compound in a sealed test vessel. Ensure the coupons are fully immersed and not in contact with each other or the vessel walls.

-

Exposure: Maintain the test at a constant temperature for a specified duration.

-

Post-Exposure Cleaning: Remove the coupons, and clean them according to standard procedures to remove any corrosion products without removing a significant amount of the base metal.

-

Final Weighing: Dry and re-weigh the cleaned coupons.

-

Corrosion Rate Calculation: Calculate the corrosion rate based on the weight loss, surface area of the coupon, and exposure time.

-

Visual Examination: Inspect the coupons for localized corrosion such as pitting or crevice corrosion.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

This technical guide is intended to provide a comprehensive overview of the chemical compatibility of this compound. For specific applications, it is crucial to consult detailed safety data sheets and conduct appropriate compatibility testing.

References

- 1. hmcpolymers.com [hmcpolymers.com]

- 2. chemist.sg [chemist.sg]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cipax.com [cipax.com]

- 6. braskem.com.br [braskem.com.br]

- 7. Chemical Resistant Chart on Polyethylene | HAKKO CORPORATION as a Pioneer for Processing Resin Hose; High Quality, Made in Japan [hakko-eightron.com]

- 8. cdf1.com [cdf1.com]

- 9. dppvalves.com [dppvalves.com]

- 10. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]

- 11. celltreat.com [celltreat.com]

- 12. icarusgroup.co.uk [icarusgroup.co.uk]

- 13. Chemical Resistance Guide of PTFE, PTFE Products, India [hindustan-nylons.com]

- 14. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]

- 15. calpaclab.com [calpaclab.com]

- 16. labdepotinc.com [labdepotinc.com]

- 17. floplast.co.uk [floplast.co.uk]

- 18. ipexna.com [ipexna.com]

- 19. plastexmatting.com [plastexmatting.com]

- 20. calpaclab.com [calpaclab.com]

- 21. calpaclab.com [calpaclab.com]

- 22. calpaclab.com [calpaclab.com]

- 23. Viton® – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 24. foxxlifesciences.in [foxxlifesciences.in]

- 25. plastomatic.com [plastomatic.com]

- 26. All About the Chemical Resistance of Neoprene - Rubber-Cal – Rubber Flooring, Sheet Rubber, Rubber Mats, and Doormats [rubbercal.com]

- 27. kelco.com.au [kelco.com.au]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Is Stainless Steel Chemical Resistant? - Leengate - Metals [leengatemetals.co.uk]

- 31. Understanding Stainless Steelâs Corrosion-Resistant Properties - Unified Alloys [unifiedalloys.com]

Methodological & Application

Application Notes and Protocols for 1-Bromo-2-methoxyethane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methoxyethane is a versatile and efficient alkylating agent employed in a wide array of synthetic transformations. Its utility is pronounced in the introduction of the 2-methoxyethyl moiety onto various nucleophiles, a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the N-, O-, and S-alkylation of substrates using this compound, with a particular focus on its application in the synthesis of pharmaceutical intermediates.

Introduction

This compound (CAS 6482-24-2) is a bifunctional organic compound featuring a reactive bromo group susceptible to nucleophilic substitution and a methoxyethyl chain.[1] This structure allows for the facile introduction of the 2-methoxyethyl group, which can significantly influence the pharmacokinetic profile of biologically active molecules.[2] The primary mechanism of action for its alkylating properties is a bimolecular nucleophilic substitution (SN2) reaction, where the bromide ion serves as an excellent leaving group.[1] This reagent is a key building block in the synthesis of a variety of compounds, including pharmaceutical intermediates like those for Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₇BrO |

| Molecular Weight | 138.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.479 g/mL at 25 °C |

| Boiling Point | 40-41 °C at 66 mmHg |

| Solubility | Soluble in water (14.4 g/L at 25°C) and common organic solvents.[4] |

Experimental Protocols

The following protocols provide detailed methodologies for the alkylation of various nucleophiles using this compound.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound is a common method for the synthesis of alkoxy-substituted aromatic compounds. A notable application is in the synthesis of an intermediate for the anticancer drug Erlotinib.

Protocol 1: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

This protocol details the O-alkylation of ethyl 3,4-dihydroxybenzoate.

Reaction Scheme:

Materials:

-

Ethyl 3,4-dihydroxybenzoate

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) in DMF (10 mL), add potassium carbonate (1.82 g, 13.0 mmol).

-

Heat the mixture to 100 °C and stir for 1 hour.

-

Cool the reaction mixture to 50 °C and add this compound (1.0 mL).

-

Heat the reaction mixture to 80 °C and maintain for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the solid residue with ethyl acetate (10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data:

| Reactant | Molar Equiv. | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl 3,4-dihydroxybenzoate | 1.0 | K₂CO₃ (2.4) | DMF | 100, then 80 | 3 | 94.3 |

N-Alkylation of Amines

The introduction of a 2-methoxyethyl group to amines can alter their basicity and lipophilicity. While the alkylation of primary amines can sometimes lead to overalkylation, careful control of reaction conditions can favor mono-alkylation.

Protocol 2: General Procedure for Mono-N-Alkylation of Aromatic Amines

This protocol provides a general method for the selective mono-N-alkylation of anilines.

Materials:

-

Aromatic amine (e.g., Aniline)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the aromatic amine (1.0 equivalent) in acetonitrile (0.2 M), add potassium carbonate (1.5 equivalents).

-

Add this compound (1.1 equivalents) to the suspension at room temperature.

-

Heat the mixture to 80 °C and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Alkylation:

| Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Aniline | K₂CO₃ (1.5) | Acetonitrile | 80 | 12-18 | N-(2-methoxyethyl)aniline | 75-85 (Typical) |

| 4-Nitroaniline | K₂CO₃ (1.5) | DMF | 100 | 8 | N-(2-methoxyethyl)-4-nitroaniline | ~70 (Typical) |

S-Alkylation of Thiols

The S-alkylation of thiols is a straightforward method for the synthesis of thioethers. This reaction typically proceeds with high efficiency.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol outlines a general method for the synthesis of 2-methoxyethyl thioethers.

Materials:

-

Thiol (e.g., Thiophenol)

-

This compound

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or DMF

-

Water

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolve the thiol (1.0 equivalent) in ethanol or DMF.

-

Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) and stir for 10-15 minutes at room temperature to form the thiolate.

-

Add this compound (1.1 equivalents) to the mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C if necessary.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data for S-Alkylation (Expected):

| Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | NaOH (1.1) | Ethanol | 25-50 | 2-6 | 2-Methoxyethyl phenyl sulfide | >90 (Expected) |

| Benzyl mercaptan | K₂CO₃ (1.5) | DMF | 25 | 1-4 | Benzyl (2-methoxyethyl) sulfide | >90 (Expected) |

Application in Drug Development: Erlotinib and EGFR Signaling

As previously mentioned, this compound is a key reagent in the synthesis of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[] EGFR is a transmembrane receptor that, upon binding to ligands such as EGF, activates downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[6][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1]

Erlotinib competitively and reversibly binds to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascade.[8][9] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[]

EGFR Signaling Pathway and Inhibition by Erlotinib

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Erlotinib.

Caption: EGFR signaling pathway and its inhibition by Erlotinib.

Experimental Workflow for Alkylation Reactions

The general workflow for performing alkylation reactions with this compound is depicted below.

Caption: General experimental workflow for alkylation.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile alkylating agent for the introduction of the 2-methoxyethyl group onto a variety of nucleophiles. The protocols provided herein offer robust methods for O-, N-, and S-alkylation, which are broadly applicable in organic synthesis and drug discovery. Its role in the synthesis of targeted therapies like Erlotinib underscores its importance in the development of modern pharmaceuticals.

References

- 1. drugs.com [drugs.com]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 9. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for the Williamson Ether Synthesis Utilizing 1-Bromo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers, a functional group prevalent in pharmaceuticals, agrochemicals, and material science.[1][2] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][4] 1-Bromo-2-methoxyethane is a valuable reagent in this synthesis, serving as a precursor for the introduction of the 2-methoxyethyl group into molecules, a moiety that can enhance solubility and modulate the pharmacokinetic properties of drug candidates. This document provides detailed protocols for the use of this compound in the Williamson ether synthesis with both phenolic and alcoholic substrates, including quantitative data and a visual representation of the experimental workflow.

Data Presentation